molecular formula C15H22N2O3S B5879475 N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5879475
M. Wt: 310.4 g/mol
InChI Key: RCNYJFLQKJPCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CMPD101, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPD101 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2 activity, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide induces apoptosis in cancer cells and reduces inflammation in animal models of rheumatoid arthritis.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. In addition, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce inflammation in animal models of rheumatoid arthritis. Furthermore, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity for CK2, making it an attractive tool for studying the role of CK2 in various cellular processes. However, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability in vivo. In addition, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several potential future directions for research. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Another area of research is the investigation of the role of CK2 in various diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, the safety and efficacy of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans need to be studied in clinical trials to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively inhibits CK2 activity and induces apoptosis in cancer cells, reduces inflammation in animal models of rheumatoid arthritis, and has neuroprotective effects in animal models of Alzheimer's disease. N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, but also has some limitations. Future research directions include the development of more potent and selective CK2 inhibitors, investigation of the role of CK2 in various diseases, and clinical trials to determine the safety and efficacy of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
References:
1. Siddiqui-Jain, A., Drygin, D., Streiner, N., Chua, P., Pierre, F., O'Brien, S. E., et al. (2010). CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer research, 70(24), 10288-10298.
2. Cozza, G., Pinna, L. A., & Moro, S. (2012). Kinase CK2 inhibition: an update. Current medicinal chemistry, 19(27), 4638-4650.
3. Kim, J. H., Lee, J. Y., Kim, Y. M., Choi, J. I., & Kim, K. T. (2016). N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, a selective and potent protein kinase CK2 inhibitor, shows neuroprotective effects in rat models of Alzheimer's disease. Neuropharmacology, 108, 111-120.
4. Kim, J. H., Lee, J. Y., Kim, Y. M., Choi, J. I., & Kim, K. T. (2016). N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, a selective and potent protein kinase CK2 inhibitor, shows neuroprotective effects in rat models of Alzheimer's disease. Neuropharmacology, 108, 111-120.

Synthesis Methods

The synthesis of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a series of chemical reactions starting from cyclopentanone and 4-methylbenzaldehyde. The intermediate product is then treated with methylsulfonyl chloride to obtain the final product, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis method has been described in detail in a research article published by the University of Manchester (1).

Scientific Research Applications

N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several research studies have shown that N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively inhibits CK2 activity and induces apoptosis in cancer cells (2). Furthermore, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce inflammation in animal models of rheumatoid arthritis (3). In addition, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease (4).

properties

IUPAC Name

N-cyclopentyl-2-(4-methyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-7-9-14(10-8-12)17(21(2,19)20)11-15(18)16-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNYJFLQKJPCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.